Although a specific synthesis protocol for 3-[4-(4-morpholinyl)phenyl]-2-[4-(trifluoromethyl)phenyl]acrylonitrile is not available in the provided literature, similar acrylonitrile derivatives are often synthesized through Knoevenagel condensation reactions [, ]. This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, typically in the presence of a base catalyst.
Based on the structural analysis of related compounds [, , , , ], we can infer that 3-[4-(4-morpholinyl)phenyl]-2-[4-(trifluoromethyl)phenyl]acrylonitrile likely exhibits a planar structure with the possibility of cis-trans isomerism around the double bond of the acrylonitrile moiety. The presence of the electron-donating morpholine ring and the electron-withdrawing trifluoromethyl group suggests a push-pull electronic effect within the molecule. This effect could impact the compound's electronic properties, potentially making it suitable for applications in organic electronics.
Material Science: The presence of the electron-donating morpholine ring and the electron-withdrawing trifluoromethyl group in 3-[4-(4-morpholinyl)phenyl]-2-[4-(trifluoromethyl)phenyl]acrylonitrile hints at potential applications in organic electronics. These "push-pull" systems can exhibit interesting optical and electronic properties, making them suitable for use in organic light-emitting diodes (OLEDs), organic solar cells, and other optoelectronic devices. For instance, similar molecules containing acrylonitrile moieties and flexible chains have demonstrated liquid crystal behavior and tunable emission colors, suggesting potential for use in displays and sensors [, ].
Medicinal Chemistry: The structural motifs present in 3-[4-(4-morpholinyl)phenyl]-2-[4-(trifluoromethyl)phenyl]acrylonitrile, particularly the morpholine and trifluoromethyl groups, are commonly found in pharmaceuticals and agrochemicals. These groups can contribute to desirable pharmacological properties such as enhanced binding affinity, metabolic stability, and target selectivity. Given the reported biological activities of similar compounds with morpholine and trifluoromethyl groups [, , , , , , , , ], it is plausible that 3-[4-(4-morpholinyl)phenyl]-2-[4-(trifluoromethyl)phenyl]acrylonitrile could serve as a starting point for the development of novel therapeutics targeting a range of diseases.
CAS No.: 1199796-29-6
CAS No.: 53111-25-4
CAS No.: 142-17-6
CAS No.: 2281-22-3
CAS No.:
CAS No.: 50657-19-7